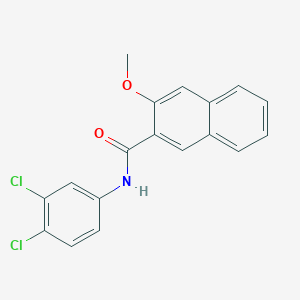
N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world.
Mécanisme D'action
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide reduces the production of prostaglandins, resulting in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for the regulation of inflammation, pain, and fever. In addition, N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide has been shown to have antioxidant properties, which may play a role in its therapeutic effects. Diclofenac has also been shown to affect the expression of genes involved in inflammation and cell growth, suggesting that it may have potential therapeutic effects in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has a number of advantages for lab experiments. It is widely available and relatively inexpensive, making it an attractive option for researchers. In addition, its mechanism of action and biochemical effects have been extensively studied, making it a well-characterized drug. However, N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide also has some limitations for lab experiments. Its effects can be variable depending on the dose and route of administration, and it can have off-target effects that may complicate interpretation of results.
Orientations Futures
There are a number of future directions for research on N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide. One area of interest is the potential therapeutic effects of N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide in the treatment of cancer and other diseases. Another area of interest is the development of new formulations of N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide that can improve its efficacy and reduce side effects. In addition, there is ongoing research on the mechanisms underlying the anti-inflammatory and analgesic effects of N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide, which may lead to the development of new drugs with similar effects.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide involves the reaction of 2-naphthol with 3,4-dichloroaniline in the presence of phosphorus oxychloride and dimethylformamide. The resulting intermediate is then reacted with methoxyphenylacetic acid in the presence of sodium hydroxide to yield N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and postoperative pain. In addition, N-(3,4-dichlorophenyl)-3-methoxy-2-naphthamide has been shown to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, has been the focus of much research.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-13-6-7-15(19)16(20)10-13/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSBSALFCXGBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5683313.png)
![(3S*,4R*)-1-{[(2-fluorobenzyl)(methyl)amino]acetyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5683316.png)
![N-[(3S*,4R*)-1-(1H-indazol-1-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5683321.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)

![2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5683358.png)
![4-methyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5683359.png)
![1-(2-furylmethyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5683362.png)

![3-methyl-5-[4-(methylthio)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5683372.png)
![N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5683377.png)
![N-(2-fluorophenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5683385.png)
![N~1~,N~1~-dimethyl-N~3~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5683408.png)